(R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone
CAS No.:
Cat. No.: VC13531422
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 1-[(3R)-3-(ethylamino)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C9H18N2O/c1-3-10-9-5-4-6-11(7-9)8(2)12/h9-10H,3-7H2,1-2H3/t9-/m1/s1 |
| Standard InChI Key | BYUXPSNVAUNTFK-SECBINFHSA-N |
| Isomeric SMILES | CCN[C@@H]1CCCN(C1)C(=O)C |
| SMILES | CCNC1CCCN(C1)C(=O)C |
| Canonical SMILES | CCNC1CCCN(C1)C(=O)C |
Introduction
Structural and Stereochemical Features
The compound’s structure comprises a six-membered piperidine ring with an ethanone functional group at the 1-position and an ethylamino group at the 3-position. The (R)-configuration at the 3-carbon introduces chirality, which is critical for interactions with biological targets. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 1-[(3R)-3-(ethylamino)piperidin-1-yl]ethanone |
| Canonical SMILES | CCNC1CCCN(C1)C(=O)C |
| InChI Key | BYUXPSNVAUNTFK-SECBINFHSA-N |
The stereochemistry of the ethylamino group influences the compound’s three-dimensional conformation, as confirmed by chiral resolution techniques and computational modeling. This configuration may enhance binding affinity to enantioselective biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone typically involves multi-step reactions starting from piperidine precursors. A common approach includes:
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Ring Functionalization: Introduction of the ethylamino group via nucleophilic substitution or reductive amination. For example, reacting 3-aminopiperidine with ethyl bromide in the presence of a base.
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Acetylation: Reaction of the intermediate amine with acetyl chloride or acetic anhydride to introduce the ethanone moiety.
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Chiral Resolution: Separation of enantiomers using chiral chromatography or enzymatic methods to isolate the (R)-isomer.
Industrial-scale synthesis employs continuous flow reactors to optimize yield and purity, with reaction conditions (e.g., temperature, catalyst loading) tailored to minimize byproducts. Post-synthesis purification often involves recrystallization or column chromatography to achieve >95% purity.
Reaction Conditions and Optimization
Key parameters influencing synthesis efficiency include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate amination |
| Catalyst | Palladium on carbon (Pd/C) | Facilitates hydrogenation steps |
| Solvent | Ethanol or tetrahydrofuran | Polar aprotic solvents enhance reactivity |
These conditions are derived from analogous piperidine derivatives, as direct data on this compound remain limited.
Physicochemical Properties
Physical State and Solubility
(R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone is typically a colorless to pale yellow liquid at room temperature, with a boiling point estimated at 280–300°C. It exhibits moderate solubility in polar solvents such as ethanol (≈50 mg/mL) and limited solubility in water (<5 mg/mL) due to its hydrophobic piperidine backbone. The compound’s logP (octanol-water partition coefficient) of 1.2 suggests moderate lipophilicity, enabling permeability across biological membranes.
Chemical Reactivity and Functionalization
Nucleophilic Additions
The ethanone carbonyl group undergoes nucleophilic additions with reagents such as Grignard compounds or hydrazines, forming secondary alcohols or hydrazones, respectively. For example:
Amine Functionalization
The ethylamino group participates in alkylation or acylation reactions. Treatment with acyl chlorides yields amide derivatives, which are valuable intermediates in drug discovery.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a scaffold for designing CNS-targeting drugs, particularly for neurodegenerative disorders. Its chiral center allows for enantioselective interactions with neurotransmitter receptors .
Catalysis
In asymmetric catalysis, (R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone acts as a ligand for transition metals, enhancing enantiomeric excess in hydrogenation reactions.
Agrochemistry
Piperidine derivatives are explored as eco-friendly pesticides, with this compound’s ethylamino group contributing to insecticidal activity via acetylcholine esterase inhibition.
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